2,4-二硝基苯基苯硫醚

描述

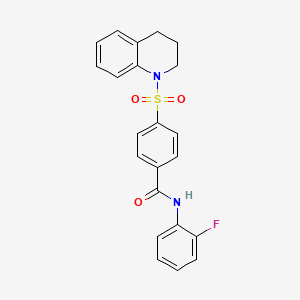

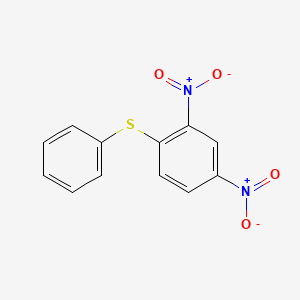

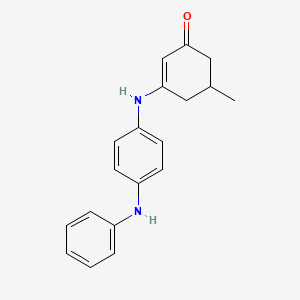

2,4-Dinitrophenyl phenyl sulfide (also known as 2,4-dinitro-1-(phenylsulfanyl)benzene ) is an organic compound with the molecular formula C₁₂H₈N₂O₄S . It falls under the class of dinitrophenyl derivatives and is characterized by its distinctive yellow color. This compound is commonly used as a derivatizing reagent for the analysis of aldehydes and ketones .

Synthesis Analysis

The synthesis of 2,4-Dinitrophenyl phenyl sulfide involves the reaction between 2,4-dinitrophenylhydrazine (DNPH) and an appropriate aryl halide (such as phenyl chloride or bromide). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The overall process is well-established and widely used in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2,4-Dinitrophenyl phenyl sulfide consists of a phenyl ring substituted with both nitro groups and a sulfur atom . The arrangement of these functional groups contributes to its unique properties and reactivity. The compound’s structure is crucial for understanding its behavior in various chemical reactions .

Chemical Reactions Analysis

- Derivatization Reaction : As mentioned earlier, 2,4-Dinitrophenyl phenyl sulfide reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones . These derivatives are readily detectable by UV/Vis spectrometry or LC/MS, making them valuable for analytical purposes . Reduction Reactions : The nitro groups in the compound can undergo reduction to yield corresponding amino derivatives . These reactions are essential for modifying the compound’s properties or creating new derivatives .

Physical And Chemical Properties Analysis

科学研究应用

构象分析

2,4-二硝基苯苯硫醚已被研究其构象偏好。Saad、El-Bardan 和 Hamed (1990) 探索了 2,4-二硝基苯基 4'-取代苯硫醚、亚砜和砜的构象。他们的研究使用 1H-NMR 和 IR 数据,表明硫醚中二硝基环中邻位质子的化学位移取决于 4'- 位中存在的取代基的性质,表明采用倾斜构象 (Saad, El-Bardan, & Hamed, 1990)。

晶体和溶液结构

2,4-二硝基苯基苯硫醚的晶体和溶液结构通过 X 射线晶体学和 13C-NMR 自旋晶格弛豫测量确定。Korp、Bernal 和 Martin (1981) 发现该化合物的晶体结构为单斜晶,每个非对称单元有两个晶体学上独立的分子。这项研究还探讨了溶液中的分子重新定向行为 (Korp, Bernal, & Martin, 1981)。

质谱碎片化模式

Saad、Hamed 和 El-Bardan (1991) 分析了各种 2,4-二硝基苯基-4'-取代苯硫醚和砜的质谱碎片化模式。他们的发现有助于理解电子冲击下的取代基效应,并阐明这些化合物的结构 (Saad, Hamed, & El-Bardan, 1991)。

硫化氢的荧光探针

2,4-二硝基苯基苯硫醚已用于开发荧光探针。朱等人。(2019) 设计了基于 BODIPY 的荧光探针,用于成像具有重要生物医学意义的分子硫化氢。包含 2,4-二硝基苯基苯硫醚的探针表现出大的斯托克斯位移,可用于检测小生物分子 (Zhu, Wu, Guo, & Wang, 2019)。

合成和晶体学表征

Stenfors、Staples、Biros 和 Ngassa (2020) 专注于 X 取代 2,4-二硝基苯基-4'-苯基苯磺酸盐的合成和晶体学表征。他们开发了一种使用水混溶溶剂和碱性水溶液制备磺酸盐的方法,提供了对这些化合物的合成和结构方面的见解 (Stenfors, Staples, Biros, & Ngassa, 2020)。

属性

IUPAC Name |

2,4-dinitro-1-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJUUUJRUDHVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitrophenyl phenyl sulfide | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)

![2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2712262.png)

![Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2712264.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B2712266.png)

![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712270.png)

![(2E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2712275.png)

![N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide](/img/structure/B2712277.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712278.png)